In-Depth Structural Analysis of (R/S)-1-(4-Methoxyphenyl)ethanamine: A Technical Guide
In-Depth Structural Analysis of (R/S)-1-(4-Methoxyphenyl)ethanamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R/S)-1-(4-Methoxyphenyl)ethanamine is a chiral primary amine of significant interest in the pharmaceutical and chemical industries. Its enantiomers serve as crucial building blocks in the synthesis of a variety of biologically active compounds. The distinct pharmacological and toxicological profiles of the individual (R) and (S) enantiomers necessitate a thorough understanding of the molecule's three-dimensional structure and the reliable analytical methods to differentiate and quantify them. This technical guide provides a comprehensive overview of the structural analysis of (R/S)-1-(4-Methoxyphenyl)ethanamine, detailing its spectroscopic properties, synthesis, chiral separation, and crystallographic features.
Chemical and Physical Properties
(R/S)-1-(4-Methoxyphenyl)ethanamine, also known as p-methoxy-α-methylbenzylamine, is a colorless to pale yellow liquid under standard conditions.[1] Its fundamental properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₉H₁₃NO |
| Molecular Weight | 151.21 g/mol [2] |
| Appearance | Colorless to pale yellow liquid[1] |
| Density | 1.024 g/mL at 20 °C (for the (S)-enantiomer)[3] |
| InChI | InChI=1S/C9H13NO/c1-7(10)8-3-5-9(11-2)6-4-8/h3-7H,10H2,1-2H3[2] |
| InChIKey | JTDGKQNNPKXKII-UHFFFAOYSA-N[2] |
| SMILES | CC(C1=CC=C(C=C1)OC)N[2] |
Spectroscopic Analysis
Spectroscopic techniques are fundamental to the structural elucidation and purity assessment of (R/S)-1-(4-Methoxyphenyl)ethanamine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are powerful tools for confirming the molecular structure. The spectra are typically recorded in deuterated chloroform (CDCl₃) using a 400 MHz spectrometer with tetramethylsilane (TMS) as an internal standard.
¹H NMR Spectroscopy:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.23 | d, J=8.5Hz | 2H | Ar-H (ortho to CH(NH₂)CH₃) |
| 6.84 | d, J=8.4Hz | 2H | Ar-H (meta to CH(NH₂)CH₃) |
| 4.02 | q, J=6.5Hz | 1H | CH(NH₂)CH₃ |
| 3.75 | s | 3H | OCH₃ |
| 1.47 | s | 2H | NH₂ |
| 1.33 | d, J=6.5Hz | 3H | CH(NH₂)CH₃ |
¹³C NMR Spectroscopy:
| Chemical Shift (δ, ppm) | Assignment |
| 158.4 | Ar-C (para to CH(NH₂)CH₃) |
| 140.0 | Ar-C (ipso to CH(NH₂)CH₃) |
| 126.7 | Ar-C (ortho to CH(NH₂)CH₃) |
| 113.7 | Ar-C (meta to CH(NH₂)CH₃) |
| 55.1 | OCH₃ |
| 50.6 | CH(NH₂)CH₃ |
| 25.8 | CH(NH₂)CH₃ |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides information about the functional groups present in the molecule. The spectrum is often recorded on a neat sample using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.[4]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3369, 3294 | Strong | N-H stretching (amine) |
| 2959, 2835 | Medium | C-H stretching (aliphatic) |
| 1610, 1585, 1512 | Strong | C=C stretching (aromatic) |
| 1246 | Strong | C-O stretching (aryl ether) |
| 831 | Strong | C-H bending (para-disubstituted aromatic) |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. Under electron ionization (EI), the molecule undergoes fragmentation, with the most common cleavage occurring at the C-C bond alpha to the nitrogen atom.
Experimental Protocol for GC-MS Analysis: For the analysis of chiral amines like 1-(4-Methoxyphenyl)ethanamine, Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique. A typical protocol involves:
-
Column: A chiral capillary column, such as Chirasil-L-Val, is used for enantiomeric separation.[5]
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: A temperature gradient is typically employed, for example, starting at a lower temperature and ramping up to facilitate separation.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Detector: A quadrupole mass spectrometer operating in full scan or selected ion monitoring (SIM) mode.[5]
Fragmentation Pattern: The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 151. The base peak is typically observed at m/z 136, resulting from the loss of a methyl radical (•CH₃) via alpha-cleavage. Another significant fragment at m/z 108 corresponds to the methoxy-tropylium ion.
Synthesis of (R/S)-1-(4-Methoxyphenyl)ethanamine
The racemic mixture of 1-(4-Methoxyphenyl)ethanamine is commonly synthesized via reductive amination of 4-methoxyacetophenone.
Experimental Protocol for Reductive Amination:
-
Imine Formation: 4-Methoxyacetophenone is reacted with an ammonia source (e.g., ammonium acetate) or a primary amine (e.g., benzylamine followed by debenzylation) in a suitable solvent like methanol or ethanol. The reaction is often catalyzed by a Lewis acid or a dehydrating agent to drive the equilibrium towards the formation of the imine intermediate.
-
Reduction: The resulting imine is then reduced to the corresponding amine. Common reducing agents include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation (e.g., H₂ over Pd/C).[6]
-
Work-up and Purification: The reaction mixture is worked up by quenching the excess reducing agent, followed by extraction with an organic solvent. The crude product is then purified by distillation under reduced pressure.
References
- 1. (S)-1-(4-Methoxyphenyl)ethylamine | C9H13NO | CID 793467 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (S)-(-)-1-(4-Methoxyphenyl)ethylamine | 41851-59-6 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. (S)-(-)-1-(4-Methoxyphenyl)ethylamine | 41851-59-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids | Springer Nature Experiments [experiments.springernature.com]
